NMR Spectroscopic Fingerprint for Structural Confirmation and Purity Assessment
The 1H-NMR spectrum of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid in DMSO-d6 exhibits distinct chemical shifts at δ 2.79 (t, J=7.01 Hz, 2H, CH2) and δ 3.06 (t, J=7.01 Hz, 2H, CH2) for the propionic acid side chain [1]. This spectral pattern provides a unique fingerprint that differentiates it from related quinoxaline analogs. For example, the presence of a 3-oxo group and an unsubstituted quinoxalinone ring yields a different electronic environment compared to 3-(6,7-dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 99208-26-1), which contains methoxy substituents on the aromatic ring that would cause downfield shifts and additional signals in the aromatic region .
| Evidence Dimension | 1H-NMR Chemical Shift (DMSO-d6, 300 MHz) |
|---|---|
| Target Compound Data | δ 2.79 (t, 2H), δ 3.06 (t, 2H) |
| Comparator Or Baseline | 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 99208-26-1); expected aromatic methoxy proton signals (~δ 3.8-4.0) and altered aromatic proton patterns |
| Quantified Difference | Presence of two distinct triplet signals for the target vs. additional methoxy signals and different aromatic splitting for the comparator |
| Conditions | 1H-NMR (300 MHz, DMSO-d6) |
Why This Matters
This distinct NMR fingerprint enables unambiguous identity confirmation and purity assessment during procurement and quality control, reducing the risk of misidentification with structurally similar but functionally distinct analogs.
- [1] Quinoxaline.com. (2020). Some tips on 7712-28-9. 1H-RMN (300MHz) delta (ppm) (DMSO-d6): 2.79 (t; J=7.01Hz; 2H; CH2); 3.06 (t...). Retrieved from https://www.quinoxaline.com/ View Source
